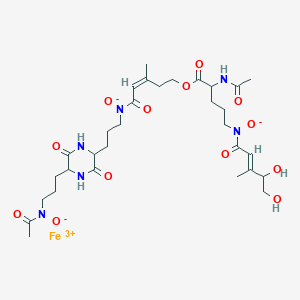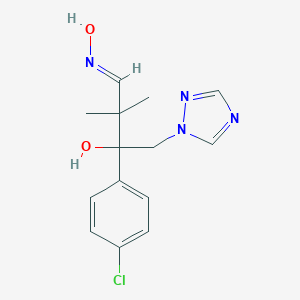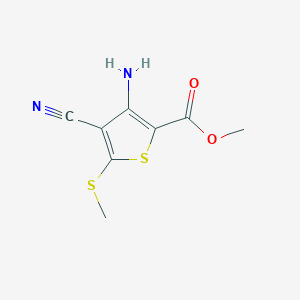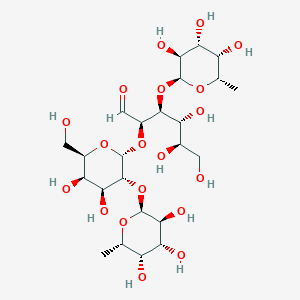
Lactodifucotetraose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lactodifucotetraose is a human milk oligosaccharide, a type of complex carbohydrate found in human breast milk. It is known for its role in modulating the immune system and promoting the growth of beneficial gut bacteria in infants. This compound is particularly significant due to its ability to inhibit platelet function and reduce the release of inflammatory cytokines .
Mechanism of Action
Target of Action
Lactodifucotetraose (LDFT) is a tetrasaccharide isolated from human milk . It is composed of D-glucose, D-galactose, and L-fucose . The primary targets of LDFT are platelets, specifically those from neonates . These platelets are less responsive to platelet agonists such as collagen, thrombin, ADP, and epinephrine compared to those from adults .
Mode of Action
LDFT interacts with its targets, the platelets, by inhibiting their function and the release of pro-inflammatory proteins . Specifically, LDFT significantly inhibits thrombin-induced release of the pro-inflammatory proteins RANTES and sCD40L . It also inhibits platelet adhesion to a collagen-coated surface, as well as platelet aggregation induced by ADP or collagen .
Biochemical Pathways
The biochemical pathways affected by LDFT involve the modulation of mucosal homeostasis, including the attenuation of inflammatory pathways and the amplification of signals that accelerate development in the innate immune system . LDFT, being a human milk oligosaccharide (HMO), is part of the bioactive molecules in human milk that affect specific aspects of immune signaling and maturation .
Pharmacokinetics
The pharmacokinetics of LDFT, like other HMOs, involves absorption from the human milk in the gut to the circulation . Breastfed infants can absorb these oligosaccharides intact . .
Result of Action
The result of LDFT’s action is the attenuation of inflammatory processes. It suppresses platelet-induced inflammatory processes, thereby potentially helping to modulate hemostasis . This activity suggests that LDFT may have potential as a therapeutic agent in infants and adults .
Action Environment
The action of LDFT is influenced by the environment in which it is present. In the context of breastfed infants, LDFT is absorbed intact from human milk in the gut to the circulation . The presence of LDFT in human milk and its absorption in the gut environment play a crucial role in its action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Lactodifucotetraose is involved in several biochemical reactions, primarily due to its structure and composition. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit thrombin-induced release of pro-inflammatory proteins such as RANTES and sCD40L . Additionally, it inhibits platelet adhesion to collagen-coated surfaces and platelet aggregation induced by ADP or collagen . These interactions suggest that this compound may play a role in modulating inflammatory responses and platelet function.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to attenuate platelet function and inflammatory cytokine release . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, this compound inhibits the release of pro-inflammatory proteins from platelets, which can modulate immune responses and reduce inflammation . These effects highlight the potential of this compound in therapeutic applications, particularly in conditions involving inflammation and immune responses.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with specific biomolecules. It binds to platelet receptors and inhibits the release of pro-inflammatory proteins . Additionally, this compound affects the binding interactions of platelets with collagen and ADP, thereby inhibiting platelet aggregation . These molecular interactions suggest that this compound can modulate hemostasis and inflammatory processes at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound can inhibit platelet function and inflammatory responses over extended periods . The stability of this compound in various conditions has also been investigated, revealing that it remains effective in modulating biological processes over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses of this compound have been shown to enhance its inhibitory effects on platelet function and inflammatory responses . It is essential to determine the threshold and toxic doses to ensure its safe application in therapeutic settings.
Metabolic Pathways
This compound is involved in metabolic pathways related to its synthesis and degradation. It is synthesized from lactose and L-fucose through the action of specific fucosyltransferases . The metabolic pathways of this compound also involve its interaction with enzymes that modulate its levels and activity within the body . These pathways are crucial for understanding the role of this compound in various biological processes and its potential therapeutic applications.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is absorbed intact from human milk in the gut and enters the circulation . The distribution of this compound within the body is influenced by its interactions with transporters and binding proteins that facilitate its movement across cellular membranes . Understanding these transport mechanisms is essential for developing effective therapeutic strategies involving this compound.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. It is localized in specific cellular compartments where it interacts with target biomolecules . The targeting signals and post-translational modifications of this compound direct it to specific organ
Preparation Methods
Synthetic Routes and Reaction Conditions: Lactodifucotetraose can be synthesized through biotechnological methods, including whole-cell catalysis and fermentation. These methods involve the use of genetically engineered microorganisms to produce the compound efficiently. The development of metabolic engineering and synthetic biology techniques has facilitated the biosynthesis of this compound .
Industrial Production Methods: The industrial production of this compound primarily relies on microbial fermentation. This process involves the cultivation of engineered bacteria or yeast strains that have been optimized to produce high yields of the compound. The fermentation process is followed by purification steps to isolate this compound from the culture medium .
Chemical Reactions Analysis
Types of Reactions: Lactodifucotetraose undergoes various chemical reactions, including glycosylation and hydrolysis. Glycosylation involves the addition of sugar moieties to the compound, while hydrolysis involves the cleavage of glycosidic bonds.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include glycosyl donors and acceptors, as well as enzymes such as glycosyltransferases and glycosidases. These reactions typically occur under mild conditions, such as neutral pH and moderate temperatures .
Major Products Formed: The major products formed from the reactions of this compound include various glycosylated derivatives and hydrolyzed fragments. These products can have different biological activities and applications .
Scientific Research Applications
Lactodifucotetraose has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying glycosylation reactions and carbohydrate chemistry. In biology, it is studied for its role in modulating the immune system and promoting gut health. In medicine, this compound is being investigated for its potential therapeutic applications, such as reducing inflammation and preventing infections. In the industry, it is used as an ingredient in functional foods and dietary supplements .
Comparison with Similar Compounds
Lactodifucotetraose is unique among human milk oligosaccharides due to its specific structure and biological activities. Similar compounds include 2’-fucosyllactose, 3-fucosyllactose, lacto-N-neotetraose, and lacto-N-tetraose. These compounds also have immunomodulatory and prebiotic effects, but they differ in their specific structures and mechanisms of action. For example, 2’-fucosyllactose is known for its ability to inhibit the adhesion of pathogens to the gut epithelium, while 3-fucosyllactose has been shown to promote the growth of specific beneficial bacteria .
Properties
CAS No. |
20768-11-0 |
|---|---|
Molecular Formula |
C24H42O19 |
Molecular Weight |
634.6 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-4-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,5,6-trihydroxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C24H42O19/c1-6-11(30)14(33)17(36)22(38-6)41-19(8(28)3-25)20(9(29)4-26)42-24-21(16(35)13(32)10(5-27)40-24)43-23-18(37)15(34)12(31)7(2)39-23/h3,6-24,26-37H,4-5H2,1-2H3/t6-,7-,8-,9+,10+,11+,12+,13-,14+,15+,16-,17-,18-,19+,20+,21+,22-,23-,24-/m0/s1 |
InChI Key |
PHTLVJCCHOJNKP-QBWXSXSCSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC(C=O)C(C(C(CO)O)O)OC3C(C(C(C(O3)C)O)O)O)CO)O)O)O)O)O |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O[C@H]3[C@H]([C@@H]([C@@H]([C@@H](O3)C)O)O)O)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC(C(CO)O)C(C(C=O)O)OC3C(C(C(C(O3)C)O)O)O)CO)O)O)O)O)O |
| 20768-11-0 | |
physical_description |
Solid |
Synonyms |
Fucα1-2Galβ1-4(Fucα1-3)Glc |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


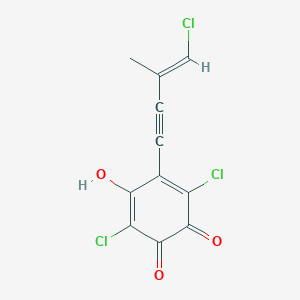
![9-Azabicyclo[4.2.1]nonan-2-one,9-methyl-,(1R,6R)-(9CI)](/img/structure/B164634.png)





